molecular formula C17H10O3 B5685878 2-(Furan-2-yl)benzo[h]chromen-4-one CAS No. 14756-27-5

2-(Furan-2-yl)benzo[h]chromen-4-one

Cat. No.: B5685878
CAS No.: 14756-27-5
M. Wt: 262.26 g/mol
InChI Key: SRVDFXLDXBTOCR-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)benzo[h]chromen-4-one is a heterocyclic compound that belongs to the class of chromenones It is characterized by the fusion of a benzene ring with a chromenone structure, which is further substituted with a furan ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)benzo[h]chromen-4-one typically involves the condensation of 2’-hydroxyacetophenone with furan-2-carboxaldehyde. This reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the chromenone ring. The reaction conditions may vary, but common solvents include cyclohexane and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that maximize yield and minimize by-products would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)benzo[h]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, chromanones, and quinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)benzo[h]chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-(Furan-2-yl)benzo[h]chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the furan and chromenone structures, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-yl)benzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O3/c18-14-10-16(15-6-3-9-19-15)20-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVDFXLDXBTOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266879
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14756-27-5
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14756-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)-4H-naphtho[1,2-b]pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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